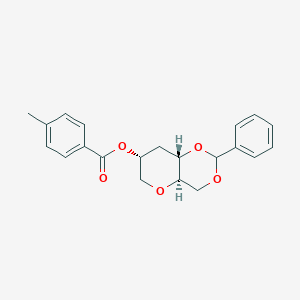

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a useful synthetic intermediate in the preparation of sugar nucleotides . It is recognized as a pivotal compound within the biomedical realm, assuming a significant role in the treatment of diverse ailments, foremost among them being diabetes .

Synthesis Analysis

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol involves benzylidenation of readily available 1,5-anhydro-d-hex-1-en-3-ulose, followed by sodium borohydride reduction . This process affords the title compounds in high yields .Molecular Structure Analysis

The molecular formula of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is C21H22O5 . The structure includes a benzylidene group attached to the 4,6-O positions of the anhydroglucitol ring .Chemical Reactions Analysis

Glycals like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol have proven to be excellent starting materials for various syntheses of sugar derivatives . The compound’s structure allows it to undergo a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

The molecular weight of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is 354.40 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis of Sugar Nucleotides

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: serves as a synthetic intermediate in the preparation of sugar nucleotides . Sugar nucleotides are essential donors in glycosylation reactions, which are critical for various biological processes including cell-cell recognition, signal transduction, and immune response.

Biomedical Research

This compound is heavily utilized in the biomedical industry for its potential in the development of new treatments . It is particularly noted for its role in the research of metabolic diseases such as diabetes.

Blood Glucose Regulation

Extensive research has highlighted the compound’s effectiveness in regulating blood glucose levels and improving insulin sensitivity . This makes it a valuable asset in diabetes research and therapy development.

Proteomics Research

The compound is also used in proteomics research , where it aids in the study of proteomes and their functions . This application is crucial for understanding disease mechanisms and identifying potential drug targets.

作用機序

Target of Action

It is widely recognized as a pivotal compound within the biomedical realm .

Mode of Action

It is known to be a useful synthetic intermediate in the preparation of sugar nucleotides .

Biochemical Pathways

It is involved in the preparation of sugar nucleotides , which play crucial roles in various biochemical pathways.

Result of Action

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is known to play a significant role in the treatment of diverse ailments, foremost among them being diabetes . Its unparalleled capability to regulate blood sugar levels renders it an indispensable entity .

特性

IUPAC Name |

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-HQPYMTOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617773 |

Source

|

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol | |

CAS RN |

149312-19-6 |

Source

|

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)